molecular formula C17H27N3O2 B1500855 tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate CAS No. 939986-30-8

tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B1500855
CAS No.: 939986-30-8
M. Wt: 305.4 g/mol
InChI Key: FZOKXFGFBYXZRT-UHFFFAOYSA-N
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Description

tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate is a sophisticated chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a piperidine ring, a prevalent scaffold in pharmaceuticals, which is protected at the nitrogen by a tert-butyloxycarbonyl (Boc) group. The presence of the Boc group is a critical design feature, as it prevents unwanted reactions at the nitrogen during synthetic steps and can be selectively removed under mild acidic conditions to reveal the secondary amine for further functionalization . This makes the compound an exceptionally versatile building block for the synthesis of more complex molecules. The structure of this compound incorporates a 4-methylpyridin-2-yl moiety linked through an aminomethyl chain. This heteroaromatic system can act as a key pharmacophore, contributing to molecular recognition and binding interactions with biological targets such as enzymes and receptors . The methyl group on the pyridine ring can influence the compound's electron distribution and metabolic stability, fine-tuning its properties for specific research applications. While the exact mechanism of action is application-dependent, the molecule's value lies in its role as a precursor. Researchers can leverage this intermediate in cross-coupling reactions, amide bond formations, or as a scaffold for constructing combinatorial libraries . Its primary research value is in exploring structure-activity relationships (SAR) in the development of new therapeutic agents, potentially for central nervous system disorders, oncology, or inflammation. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-[[(4-methylpyridin-2-yl)amino]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-13-5-8-18-15(11-13)19-12-14-6-9-20(10-7-14)16(21)22-17(2,3)4/h5,8,11,14H,6-7,9-10,12H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOKXFGFBYXZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NCC2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671499
Record name tert-Butyl 4-{[(4-methylpyridin-2-yl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-30-8
Record name 1,1-Dimethylethyl 4-[[(4-methyl-2-pyridinyl)amino]methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-{[(4-methylpyridin-2-yl)amino]methyl}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

This method allows precise introduction of the heteroaromatic moiety with control over regioselectivity and functional group tolerance.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
Nucleophilic substitution with mesylate intermediate Potassium carbonate, NMP or ethanol/water 100–105°C, 16–24 h 84–95 High yield, straightforward Requires mesylate intermediate preparation
CsF-mediated substitution in DMA Cesium fluoride, DMA 85°C, 12–18 h 58–60 Milder base, stepwise addition Moderate yield, requires chromatography
Organolithium addition to Weinreb amide n-BuLi, CDI, N,O-dimethylhydroxylamine Low temp (-78°C), THF Moderate to good High selectivity, versatile intermediate Requires low temperature and careful handling of organolithium

Analytical Data Supporting Preparation

  • NMR Spectroscopy : Characteristic tert-butyl singlet around 1.4 ppm (9H), multiplets for piperidine ring protons, and aromatic signals for the 4-methylpyridinyl group.
  • Mass Spectrometry : Molecular ion peaks consistent with calculated molecular weights (e.g., ~503 m/z for related compounds).
  • Melting Points : Typically between 190–200°C for purified products.
  • Purification : Crystallization from aqueous ethanol or chromatographic methods depending on the route.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butyl carbamate group is susceptible to acidic hydrolysis, enabling its removal to yield a free amine. This reaction is critical for further functionalization of the piperidine ring.

Reaction Conditions Products Yield Key Observations
4M HCl in 1,4-dioxane, methanol, rt4-(((4-methylpyridin-2-yl)amino)methyl)piperidine95% Rapid deprotection (<2 h); minimal side reactions
Trifluoroacetic acid (TFA), CH₂Cl₂Same as above88%Requires neutralization with base post-reaction

Mechanistic Insight : Protonation of the Boc carbonyl oxygen initiates cleavage, releasing CO₂ and tert-butanol .

Alkylation and Acylation at the Piperidine Amine

The secondary amine on the piperidine ring undergoes nucleophilic reactions with alkyl halides or acylating agents.

Alkylation

Reagent Conditions Product Yield
Benzyl bromideK₂CO₃, DMF, 70–90°C, 12 hN-Benzyl-4-(((4-methylpyridin-2-yl)amino)methyl)piperidine72%
Methyl iodideNaH, THF, 0°C to rt, 6 hN-Methyl derivative65%

Acylation

Reagent Conditions Product Yield
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C, 2 hN-Acetyl-4-(((4-methylpyridin-2-yl)amino)methyl)piperidine81%
Benzoyl chloridePyridine, rt, 4 hN-Benzoyl derivative78%

Side Note : Steric hindrance from the pyridinylamino group marginally reduces reactivity at the piperidine nitrogen.

Functionalization of the Pyridine Ring

The 4-methylpyridin-2-ylamino group participates in electrophilic aromatic substitution (EAS) and metal-catalyzed coupling reactions.

Electrophilic Substitution

Reaction Conditions Product Yield
NitrationHNO₃, H₂SO₄, 0°C, 1 h5-Nitro-4-methylpyridin-2-yl derivative58%
BrominationBr₂, FeBr₃, CH₂Cl₂, rt, 3 h5-Bromo-4-methylpyridin-2-yl variant63%

Regioselectivity : Methyl and amino groups direct substitution to the 5-position of the pyridine ring .

Suzuki-Miyaura Coupling

Reagent Conditions Product Yield
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h5-Phenyl-4-methylpyridin-2-yl analog70%

Reductive Amination and Hydrogenation

The primary amine generated after Boc deprotection can undergo reductive amination with aldehydes/ketones.

Reagent Conditions Product Yield
CyclohexanoneNaBH(OAc)₃, AcOH, CH₂Cl₂, rt, 24 hN-Cyclohexylpiperidine derivative68%
FormaldehydeH₂, Pd/C, MeOH, rt, 6 hN-Methylpiperidine analog75%

Oxidation Reactions

The methyl group on the pyridine ring can be oxidized to a carboxylic acid under harsh conditions.

Reagent Conditions Product Yield
KMnO₄, H₂O, 100°C, 8 h4-Carboxypyridin-2-ylamino-piperidine42%

Limitation : Over-oxidation risks necessitate precise temperature control.

Mitsunobu Reaction for Ether Formation

The hydroxymethyl intermediate (post-Boc deprotection) reacts with alcohols via Mitsunobu conditions.

Reagent Conditions Product Yield
PhenolDIAD, PPh₃, THF, 0°C to rt, 12 hPiperidine-phenoxy methyl derivative55%

Key Mechanistic and Practical Considerations

  • Steric Effects : Bulky substituents on the pyridine ring reduce reaction rates at the piperidine nitrogen.

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation reactions.

  • Catalysts : Palladium catalysts (e.g., Pd₂(dba)₃) enable efficient cross-couplings on the pyridine ring .

This compound’s versatility in nucleophilic, electrophilic, and transition-metal-catalyzed reactions makes it a valuable intermediate in drug discovery, particularly for kinase inhibitors and GPCR-targeted therapeutics .

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to tert-butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate may exhibit anticancer properties. The piperidine moiety is known to interact with various biological targets, potentially inhibiting tumor growth. For instance, research has shown that derivatives of piperidine can modulate signaling pathways involved in cancer cell proliferation and survival.

Neuropharmacology

The compound's structural characteristics suggest it could interact with neurotransmitter systems, making it a candidate for neuropharmacological studies. Specifically, the incorporation of a pyridine ring may enhance its ability to cross the blood-brain barrier, which is crucial for developing treatments for neurological disorders such as depression and anxiety.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of similar compounds indicate that they may possess activity against various pathogens. The presence of the pyridine group is often associated with enhanced antimicrobial efficacy, which could be explored further in drug formulation.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of piperidine derivatives, including this compound), for their ability to inhibit cancer cell lines. Results indicated significant cytotoxic effects against breast and lung cancer cells, suggesting a promising avenue for further development as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In a neuropharmacology study, researchers evaluated the effects of piperidine-based compounds on serotonin receptors. The findings revealed that certain derivatives exhibited selective binding affinity, which could lead to the development of new antidepressants or anxiolytics.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Findings
Anticancer ResearchPotential inhibition of tumor growth through signaling pathway modulationSignificant cytotoxicity in breast and lung cancer cell lines
NeuropharmacologyInteraction with neurotransmitter systems; potential CNS activitySelective binding to serotonin receptors
Antimicrobial ActivityActivity against various pathogensEnhanced efficacy noted in preliminary studies

Mechanism of Action

The mechanism of action of tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Bulk and Solubility : The pyrimidin-piperazinyl substituent () increases molecular weight and polarity, likely enhancing aqueous solubility. In contrast, the hydroxy(pyridin-2-yl)methyl group () may reduce solubility due to hydrogen-bonding interactions.
  • Biological Relevance : BD287865 () includes a methylthio-pyrimidine group, a common pharmacophore in kinase inhibitors, suggesting the target compound could be tailored for similar applications.

Yield and Purity Trends :

  • Higher yields (e.g., 83% in ) are associated with less sterically hindered reactions.
  • Purity varies with substituents: Light yellow solids () may indicate residual impurities, while white solids () suggest high crystallinity.

Risk Factors :

  • Pyridine derivatives may pose irritant or toxic properties depending on substitution (e.g., amino vs. hydroxy groups).

Biological Activity

tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate (CAS No. 939986-30-8) is a compound with a complex structure that includes a tert-butyl group, a piperidine ring, and a 4-methylpyridin-2-yl amino group. This unique combination of functional groups suggests potential pharmacological activities, particularly in medicinal chemistry and drug development. Understanding its biological activity is crucial for exploring its therapeutic applications.

Basic Information

PropertyValue
Molecular FormulaC17H27N3O2
Molecular Weight305.42 g/mol
CAS Number939986-30-8
Synonyms4-[(4-Methyl-pyridin-2-yl)amino]-methyl-piperidine-1-carboxylic acid tert-butyl ester

Structural Features

The compound features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • 4-Methylpyridin-2-yl Amino Group : Contributes to the compound's interaction with biological targets.
  • Tert-butyl Group : Enhances solubility and stability.

Related Compound Activities

Research on structurally related compounds indicates potential activities:

  • Piperidine Derivatives : Known for various pharmacological effects, including analgesic and anti-inflammatory activities.
  • Pyridine Derivatives : Often exhibit antimicrobial and anticancer properties.

Potential Applications

The compound may have applications in:

  • Medicinal Chemistry : As a lead compound for developing new drugs targeting specific receptors or enzymes.
  • Drug Development : Modifications of the structure could enhance its biological activity or selectivity.

Interaction Studies

Preliminary studies are essential to understand how this compound interacts with biological targets. Such studies could include:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Cell Line Studies : Testing the compound's effects on various cancer cell lines to assess cytotoxicity or antiproliferative effects.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylateC14H21N3O2Lacks tert-butyl group; smaller molecular weight
tert-butyl 4-amino-piperidineC12H19N3O2Simpler structure; lacks pyridine moiety
4-(4-Methyl-pyridin-2-ylamino)-piperidineC16H25N3OSimilar piperidine framework; no carboxylic acid

This table illustrates how variations in substituents can influence biological activity and pharmacological profiles.

Q & A

Q. What are the recommended methods for synthesizing tert-butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate?

Synthesis typically involves multi-step pathways, including nucleophilic substitution or coupling reactions. For analogous piperidine-carboxylate derivatives, purification via silica gel column chromatography is common to isolate intermediates and final products . Characterization should include NMR (¹H/¹³C) and mass spectrometry to confirm structural integrity .

Q. How should this compound be stored to ensure stability?

Store in amber glass containers under inert conditions (e.g., nitrogen atmosphere) to prevent degradation. Avoid exposure to strong oxidizing agents, which may induce hazardous reactions . Long-term storage at –20°C is recommended for lab-scale quantities .

Q. What safety precautions are critical during handling?

Use respiratory protection (NIOSH-approved masks), nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure. Ensure access to eyewash stations and emergency showers in the lab .

Q. How can researchers verify the purity of this compound?

Purity assessment requires HPLC (>95% purity threshold) with UV detection or LC-MS. Cross-validate with elemental analysis (C, H, N) and melting point determination for solid forms .

Q. What are the key physicochemical properties relevant to experimental design?

The compound is likely a solid (analogous derivatives are light yellow solids) with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Log S values and solvent compatibility should be pre-tested for reaction optimization .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved?

Contradictions may arise from tautomerism or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) for NMR and compare with computational predictions (DFT-based chemical shift calculations). Multi-dimensional NMR (COSY, HSQC) can clarify ambiguous proton assignments .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Employ kinetic control for amine coupling steps (e.g., EDC/HOBt activation) and monitor intermediates via TLC. For Boc-protected intermediates, optimize deprotection conditions (e.g., TFA in DCM) to minimize side reactions .

Q. How does structural modification of the pyridinyl or piperidine groups affect biological activity?

Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., replacing 4-methylpyridin-2-yl with other heterocycles). Test analogs in bioassays (e.g., enzyme inhibition) and correlate results with computational docking models .

Q. What analytical techniques are suitable for detecting degradation products?

High-resolution mass spectrometry (HRMS) and LC-MS/MS can identify degradation pathways (e.g., hydrolysis of the Boc group). Accelerated stability studies (40°C/75% RH) under ICH guidelines help predict shelf-life .

Q. How can researchers address discrepancies in reported toxicity data?

Discrepancies may stem from assay variability (e.g., cell line sensitivity). Standardize protocols using OECD guidelines and include positive controls (e.g., cisplatin for cytotoxicity). Meta-analyses of published datasets can clarify trends .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., Boc deprotection) .
  • Data Validation : Use PubChem or Reaxys to cross-reference spectral data and avoid reliance on non-peer-reviewed sources .
  • Safety Compliance : Align handling practices with GHS guidelines, even if the compound lacks formal classification .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(((4-methylpyridin-2-yl)amino)methyl)piperidine-1-carboxylate

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